CWI1-2 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

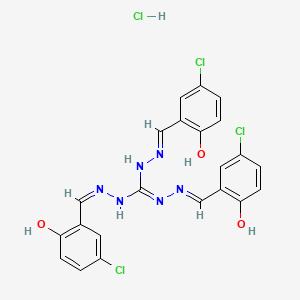

C22H18Cl4N6O3 |

|---|---|

Molecular Weight |

556.2 g/mol |

IUPAC Name |

1-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2,3-bis[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]guanidine;hydrochloride |

InChI |

InChI=1S/C22H17Cl3N6O3.ClH/c23-16-1-4-19(32)13(7-16)10-26-29-22(30-27-11-14-8-17(24)2-5-20(14)33)31-28-12-15-9-18(25)3-6-21(15)34;/h1-12,32-34H,(H2,29,30,31);1H/b26-10-,27-11+,28-12+; |

InChI Key |

UXAOLDYLYMMMRC-FZQKVMMRSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)/C=N/NC(=N/N=C/C2=C(C=CC(=C2)Cl)O)N/N=C\C3=C(C=CC(=C3)Cl)O)O.Cl |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=NNC(=NN=CC2=C(C=CC(=C2)Cl)O)NN=CC3=C(C=CC(=C3)Cl)O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: CWI1-2 Hydrochloride's Mechanism of Action in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) remains a challenging hematological malignancy with a pressing need for novel therapeutic strategies. Recent research has identified CWI1-2 hydrochloride, a small molecule inhibitor of the N6-methyladenosine (m6A) reader protein Insulin-Like Growth Factor 2 mRNA Binding Protein 2 (IGF2BP2), as a promising anti-leukemic agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound in AML, detailing its effects on cellular signaling, metabolism, and leukemic cell fate. The guide includes quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Acute Myeloid Leukemia is characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. A crucial aspect of AML pathogenesis is the dysregulation of cellular processes that promote cell survival and proliferation. The m6A RNA modification and its associated reader proteins have emerged as critical regulators of gene expression in cancer. IGF2BP2, an m6A reader, is frequently overexpressed in AML and is associated with a poor prognosis.[1] It functions by binding to m6A-modified mRNAs of key oncogenes, enhancing their stability and translation.[1][2][3][4] this compound has been identified as a potent and selective inhibitor of IGF2BP2, offering a targeted therapeutic approach to disrupt the oncogenic functions of this protein in AML.[1][5]

Core Mechanism of Action: Inhibition of the IGF2BP2-Glutamine Metabolism Axis

The primary mechanism of action of this compound in AML is the targeted inhibition of IGF2BP2.[1][5] CWI1-2 binds to IGF2BP2 and disrupts its interaction with m6A-modified target transcripts.[1][5] This leads to the destabilization and reduced translation of key mRNAs involved in glutamine metabolism, a pathway essential for the high proliferative rate of AML cells.[1][5][6]

The key downstream targets of the IGF2BP2 pathway that are affected by this compound include:

-

MYC: A proto-oncogene that plays a central role in cell cycle progression, proliferation, and metabolism.

-

GPT2 (Glutamic-Pyruvic Transaminase 2): An enzyme involved in the conversion of alanine and alpha-ketoglutarate to pyruvate and glutamate, linking amino acid and carbohydrate metabolism.

-

SLC1A5 (Solute Carrier Family 1 Member 5): A major transporter of glutamine into the cell.[1][4]

By downregulating the expression of these critical genes, this compound effectively starves AML cells of a key nutrient, leading to a cascade of anti-leukemic effects.

Signaling Pathway Diagram

Caption: this compound inhibits IGF2BP2, disrupting glutamine metabolism and inducing apoptosis in AML cells.

Quantitative Data on Anti-Leukemic Efficacy

The efficacy of this compound has been demonstrated in both in vitro and in vivo models of AML. The compound exhibits potent cytotoxic effects against AML cell lines, particularly those with high expression of IGF2BP2.

Table 1: In Vitro Efficacy of this compound in AML Cell Lines

| Cell Line | IGF2BP2 Expression | IC50 (µM) at 48h | Reference |

| MOLM-13 | High | ~0.5 | [5] |

| MV4-11 | High | ~0.6 | [5] |

| OCI-AML3 | High | ~0.7 | [5] |

| U937 | Low | >10 | [5] |

Note: IC50 values are approximate and based on graphical data from the cited reference.

Table 2: In Vivo Efficacy of this compound in an AML Mouse Model

| Animal Model | Treatment Regimen | Outcome | Reference |

| Xenograft mice with MA9-induced leukemia | 5 mg/kg, i.v., once daily for 7-10 days | Significantly delayed leukemia onset and prolonged survival.[1] | [1] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Cell Viability and IC50 Determination (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in AML cell lines.

Protocol:

-

Seed AML cells (e.g., MOLM-13, MV4-11, OCI-AML3, U937) in 96-well plates at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or DMSO as a vehicle control.

-

Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound.

Protocol:

-

Seed AML cells in 6-well plates at a density of 5 x 10^5 cells/well.

-

Treat the cells with this compound at various concentrations (e.g., 0.5, 1, and 2 µM) or DMSO for 24 hours.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each sample.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

Objective: To determine the effect of this compound on the protein expression levels of IGF2BP2 and its downstream targets.

Protocol:

-

Treat AML cells with this compound (e.g., 1 µM) or DMSO for 24 hours.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

-

anti-IGF2BP2 (1:1000)

-

anti-MYC (1:1000)

-

anti-GPT2 (1:1000)

-

anti-SLC1A5 (1:1000)

-

anti-β-actin (1:5000, as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Glutamine Uptake Assay

Objective: To measure the effect of this compound on glutamine uptake by AML cells.

Protocol:

-

Treat AML cells with this compound (e.g., 1 µM) or DMSO for 24 hours.

-

Wash the cells with glutamine-free RPMI medium.

-

Incubate the cells in glutamine-free RPMI medium containing L-[3,4-³H]-glutamine for 10-15 minutes at 37°C.

-

Stop the uptake by adding ice-cold PBS and wash the cells three times with cold PBS to remove extracellular radiolabel.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Normalize the radioactivity counts to the total protein content of each sample.

ATP Production Assay

Objective: To assess the impact of this compound on cellular ATP levels in AML cells.

Protocol:

-

Treat AML cells with this compound (e.g., 1 µM) or DMSO for 24 hours.

-

Use a commercially available luciferin/luciferase-based ATP assay kit (e.g., ApoSENSOR™ ATP Cell Viability Bioluminescence Assay Kit).

-

Follow the manufacturer's instructions to lyse the cells and measure the luminescence using a luminometer.

-

Generate a standard curve with known concentrations of ATP to quantify the ATP levels in the cell lysates.

-

Normalize the ATP concentration to the total protein content or cell number.

Colony-Forming Assay

Objective: To evaluate the effect of this compound on the self-renewal capacity of AML progenitor cells.

Protocol:

-

Treat AML cells or primary patient-derived AML cells with this compound at various concentrations for 24 hours.

-

Wash the cells to remove the drug.

-

Resuspend the cells in Iscove's Modified Dulbecco's Medium (IMDM) containing 2% FBS.

-

Mix the cell suspension with methylcellulose-based medium (e.g., MethoCult™ H4434 Classic) at a ratio of 1:10 (cells:medium).

-

Plate 1.1 mL of the mixture into 35 mm culture dishes in duplicate.

-

Incubate the dishes at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.

-

Count the number of colonies (defined as aggregates of >40 cells) under an inverted microscope.

Experimental and Logical Workflows

In Vitro Experimental Workflow

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Enriching for human acute myeloid leukemia stem cells using reactive oxygen species-based cell sorting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wisconsin-uwm.primo.exlibrisgroup.com [wisconsin-uwm.primo.exlibrisgroup.com]

- 4. The m6A reader IGF2BP2 regulates glutamine metabolism and represents a therapeutic target in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The m6A Reader IGF2BP2 Regulates Glutamine Metabolism and Represents a Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting glutamine uptake in AML - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CWI1-2 Hydrochloride in the Regulation of Glutamine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism and therapeutic potential of CWI1-2 hydrochloride, a novel small molecule inhibitor, in the context of glutamine metabolism in cancer, with a particular focus on Acute Myeloid Leukemia (AML).

Introduction: Targeting Cancer Metabolism

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One of the key metabolic adaptations is an increased dependence on glutamine, a non-essential amino acid that plays a crucial role in various cellular processes, including energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis. This "glutamine addiction" presents a promising therapeutic window for the development of targeted cancer therapies.

This compound has emerged as a promising investigational agent that disrupts glutamine metabolism in cancer cells. This guide will delve into its mechanism of action, its effects on cellular metabolism, and the preclinical evidence supporting its potential as a therapeutic agent.

Mechanism of Action of this compound

This compound is an inhibitor of the Insulin-like Growth Factor 2 mRNA-binding protein 2 (IGF2BP2).[1][2][3] IGF2BP2 is an N6-methyladenosine (m6A) reader protein that plays a critical oncogenic role in AML.[2][4] The m6A modification is a prevalent internal modification on mRNA that influences mRNA stability, translation, and other aspects of RNA metabolism.

IGF2BP2 promotes AML development and the self-renewal of leukemia stem/initiation cells by binding to m6A-modified transcripts of key genes involved in glutamine metabolism.[2][4] Specifically, IGF2BP2 enhances the stability and translation of mRNAs encoding for MYC, a master regulator of metabolism; SLC1A5, a primary glutamine transporter; and GPT2, a glutaminase that converts glutamine to glutamate.[2][4] The upregulation of these proteins leads to increased glutamine uptake and utilization by the cancer cells.

This compound exerts its effect by binding directly to IGF2BP2, thereby inhibiting its interaction with these m6A-modified target transcripts.[1][2][3] This disruption leads to a downstream reduction in the expression of MYC, SLC1A5, and GPT2, ultimately impairing the cancer cell's ability to metabolize glutamine.

Signaling Pathway

The signaling pathway illustrating the role of IGF2BP2 in glutamine metabolism and the inhibitory action of this compound is depicted below.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound.

In Vitro Efficacy: Inhibition of AML Cell Viability

| Cell Line | IGF2BP2 Expression | IC50 of CWI1-2 (µM) |

| MOLM13 | High | ~0.5 |

| MV4-11 | High | ~0.6 |

| U937 | Low | >10 |

| SUP-B15 | Low | >10 |

Data extracted from Weng et al., 2022, Cancer Cell.

Effect on Glutamine Metabolism and Mitochondrial Function

| Parameter | Cell Line | Treatment | Result |

| Glutamine Uptake | MOLM13 | CWI1-2 (1 µM, 24h) | ~50% reduction |

| ATP Production | MOLM13 | CWI1-2 (1 µM, 24h) | Significant decrease |

| Oxygen Consumption Rate (OCR) | MOLM13 | CWI1-2 (1 µM, 24h) | Significant decrease |

Data extracted from Weng et al., 2022, Cancer Cell.

In Vivo Efficacy in AML Mouse Models

| Animal Model | Treatment | Median Survival |

| MA9-induced leukemic mice | Vehicle | ~25 days |

| MA9-induced leukemic mice | CWI1-2 (5 mg/kg, i.v., daily) | Significantly prolonged |

Data extracted from Weng et al., 2022, Cancer Cell and other sources.[1][3]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on AML cell lines.

Workflow:

Protocol:

-

Cell Seeding: Seed AML cells (e.g., MOLM13, MV4-11, U937, SUP-B15) in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the drug solutions to the respective wells to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 150 µL of MTT solvent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Glutamine Uptake Assay

Objective: To measure the effect of this compound on glutamine uptake by AML cells.

Workflow:

Protocol:

-

Cell Treatment: Treat AML cells with this compound (e.g., 1 µM) or vehicle for 24 hours.

-

Radiolabeled Glutamine Incubation: Wash the cells and resuspend them in glucose-free, glutamine-free RPMI medium. Incubate the cells with 1 µCi/mL of L-[3,4-3H]-Glutamine for 30 minutes at 37°C.

-

Washing: Stop the uptake by adding ice-cold PBS. Wash the cells three times with ice-cold PBS to remove extracellular radiolabeled glutamine.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer).

-

Scintillation Counting: Add the cell lysate to a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Data Analysis: Normalize the radioactivity counts to the protein concentration. Calculate the relative glutamine uptake in the CWI1-2 treated cells compared to the vehicle-treated control.

Oxygen Consumption Rate (OCR) Assay

Objective: To assess the impact of this compound on mitochondrial respiration.

Workflow:

Protocol:

-

Cell Seeding: Seed AML cells in a Seahorse XF96 cell culture microplate at an optimized density.

-

Cell Treatment: Treat the cells with this compound or vehicle for the desired duration.

-

Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Seahorse XF Analyzer Measurement: Place the cell culture plate into the Seahorse XF Analyzer. After an initial calibration period, measure the baseline OCR.

-

Mitochondrial Stress Test: Sequentially inject the following mitochondrial inhibitors and measure the OCR after each injection:

-

Oligomycin (Complex V inhibitor): To measure ATP-linked respiration.

-

FCCP (uncoupling agent): To determine maximal respiration.

-

Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor): To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: Use the Seahorse Wave software to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

In Vivo AML Mouse Model

Objective: To evaluate the in vivo anti-leukemic efficacy of this compound.

Workflow:

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., NSG mice).

-

Leukemia Induction: Irradiate the recipient mice (e.g., 1 Gy). Inject human AML cells (e.g., MOLM13) intravenously into the tail vein.

-

Monitoring: Monitor the mice for signs of leukemia development, such as weight loss, hunched posture, and ruffled fur. Leukemia engraftment can be monitored by flow cytometry for human CD45+ cells in the peripheral blood.

-

Treatment: Once leukemia is established, randomize the mice into treatment and control groups. Administer this compound (e.g., 5 mg/kg) or vehicle control intravenously daily.[1][3]

-

Efficacy Evaluation: Monitor the survival of the mice. The primary endpoint is overall survival. Tumor burden can be assessed by bioluminescence imaging (if using luciferase-expressing cells) or by measuring the percentage of leukemic cells in the peripheral blood, bone marrow, and spleen at the end of the study.

-

Data Analysis: Generate Kaplan-Meier survival curves and compare the survival between the treatment and control groups using a log-rank test.

Conclusion and Future Directions

This compound represents a novel therapeutic strategy for AML by targeting the m6A reader protein IGF2BP2 and disrupting glutamine metabolism. Preclinical data demonstrate its potent anti-leukemic activity both in vitro and in vivo, particularly in cancers with high IGF2BP2 expression. The detailed experimental protocols provided in this guide offer a framework for further investigation and validation of CWI1-2 and similar compounds.

Future research should focus on:

-

Elucidating the full spectrum of IGF2BP2 targets and the broader metabolic consequences of its inhibition.

-

Investigating potential mechanisms of resistance to this compound.

-

Exploring combination therapies to enhance the anti-leukemic efficacy of CWI1-2.

-

Conducting further preclinical toxicology and pharmacokinetic studies to support its clinical development.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and advance the study of this compound as a promising new agent in the fight against AML and potentially other cancers dependent on altered glutamine metabolism.

References

- 1. The m6A Reader IGF2BP2 Regulates Glutamine Metabolism and Represents a Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. mednexus.org [mednexus.org]

- 4. The m6A reader IGF2BP2 regulates glutamine metabolism and represents a therapeutic target in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

CWI1-2 Hydrochloride: A Targeted Approach to Cancer Therapy Through IGF2BP2 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CWI1-2 hydrochloride has emerged as a promising small molecule inhibitor in the landscape of targeted cancer therapy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, with a focus on its role as a potent and specific inhibitor of the Insulin-like Growth Factor 2 mRNA-binding protein 2 (IGF2BP2). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the field of oncology and precision medicine.

Discovery of this compound

CWI1-2 was identified as a bioactive component from the compound mixture NSC69557 through a series of screening assays aimed at discovering inhibitors of IGF2BP2.[1] Subsequent analysis of mass spectrometry (MS) and nuclear magnetic resonance (NMR) data allowed for the elucidation of its chemical structure, which was then confirmed through chemical synthesis.[1] This discovery highlighted a novel chemical scaffold for the development of targeted therapies against cancers dependent on the IGF2BP2 oncogene.

Chemical Properties

| Property | Value |

| IUPAC Name | N',N'',2-Tris(5-chloro-2-hydroxybenzylidene)hydrazine-1-carbohydrazonhydrazide hydrochloride |

| Molecular Formula | C₂₂H₁₈Cl₄N₆O₃ |

| Molecular Weight | 556.23 g/mol |

| CAS Number | 2408590-37-2 |

Synthesis of this compound

While the seminal research by Weng et al. confirms the chemical synthesis of CWI1-2 to validate its structure and activity, a detailed, step-by-step synthesis protocol is not publicly available in the cited literature or its supplementary materials.[1]

Mechanism of Action: Targeting the IGF2BP2-m6A Axis

This compound exerts its anti-cancer effects by directly binding to the IGF2BP2 protein.[1][2][3] This interaction disrupts the binding of IGF2BP2 to N6-methyladenosine (m6A)-modified messenger RNA (mRNA) transcripts of key oncogenes, particularly in the context of acute myeloid leukemia (AML).[1][2]

The primary mechanism involves the inhibition of the IGF2BP2-mediated stabilization and translation of critical target transcripts involved in glutamine metabolism, such as MYC, GPT2, and SLC1A5.[1][4] By disrupting this axis, CWI1-2 effectively suppresses the expression of these oncoproteins, leading to a cascade of anti-leukemic effects.

Figure 1: Signaling pathway of this compound in AML.

Preclinical Anti-Cancer Activity

In Vitro Studies

Preclinical evaluation of this compound in AML cell lines has demonstrated its potent anti-leukemic effects.

| Cell Line | Concentration Range | Incubation Time | Key Findings |

| MonoMac6, MOLM13 | 0-1 µM | 24 hours | Induced significant, concentration-dependent cell differentiation and apoptosis in IGF2BP2-high cells.[3] |

| AML Cells | 0-1 µM | 24 hours | Reduced glutamine uptake and impaired mitochondrial function, leading to decreased ATP production.[2][3] |

| MA9-induced leukemic mouse blasts | Not specified | Not specified | Significantly inhibited colony-forming ability and impaired self-renewal of leukemic stem/initiating cells.[2] |

In Vivo Studies

In vivo experiments using mouse models of leukemia have further substantiated the therapeutic potential of this compound.

| Animal Model | Dosage and Administration | Treatment Duration | Key Findings |

| BMT recipient B6.SJL (CD45.1) mice | 5 mg/kg, intravenous (i.v.), once daily | 7-10 days | Significantly delayed the onset of leukemia and prolonged survival time without significant effects on body weight.[2][3] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Seed AML cells (e.g., MonoMac6, MOLM13) in 96-well plates.

-

Treat cells with varying concentrations of this compound (e.g., 0-1 µM) or vehicle control (DMSO).

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

-

Treat AML cells with this compound or vehicle control.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry to quantify early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

In Vivo Efficacy Study

-

Engraft immunodeficient mice (e.g., B6.SJL) with AML cells.

-

Monitor for signs of leukemia development.

-

Once leukemia is established, randomize mice into treatment and control groups.

-

Administer this compound (e.g., 5 mg/kg) or vehicle control intravenously daily.

-

Monitor animal body weight and overall health regularly.

-

Track leukemia progression through methods such as bioluminescence imaging or peripheral blood analysis.

-

Record survival data and perform statistical analysis.

Figure 2: Experimental workflow for preclinical evaluation.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for cancers driven by IGF2BP2. Its ability to disrupt the m6A-mediated regulation of key oncogenes provides a clear mechanism-based rationale for its anti-cancer activity. The preclinical data, particularly in the context of AML, are highly encouraging and support further investigation. Future research should focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of CWI1-2, as well as exploring its efficacy in other IGF2BP2-dependent malignancies. The development of a scalable and efficient synthesis protocol will be critical for advancing this promising compound into clinical trials.

References

CWI1-2 Hydrochloride: A Technical Guide to a Chemical Probe for the m6A Reader Protein IGF2BP2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CWI1-2 hydrochloride, a small molecule inhibitor of the N6-methyladenosine (m6A) reader protein IGF2BP2. This document details its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization, positioning CWI1-2 as a critical tool for studying m6A-dependent pathways and as a potential therapeutic agent in diseases such as Acute Myeloid Leukemia (AML).

Introduction: Targeting the m6A Machinery

N6-methyladenosine (m6A) is the most prevalent internal modification on mRNA in eukaryotic cells, playing a crucial role in regulating mRNA fate, including stability, translation, and splicing.[1][2] This process is dynamically regulated by "writer" (methyltransferases), "eraser" (demethylases), and "reader" proteins, which recognize the m6A mark and mediate its downstream effects.[2]

The Insulin-like Growth Factor 2 mRNA-binding protein 2 (IGF2BP2) is a prominent m6A reader protein.[1][3] It recognizes m6A-modified transcripts and enhances their stability and translation.[1] High expression of IGF2BP2 is observed in AML and is associated with an unfavorable prognosis.[1][3][4] IGF2BP2 promotes AML development and the self-renewal of leukemia stem cells by regulating the expression of critical target genes involved in glutamine metabolism, such as MYC, GPT2, and SLC1A5, in an m6A-dependent manner.[1][3][4]

This compound has been identified as a potent and specific small-molecule inhibitor of IGF2BP2.[4][5][6] It binds directly to IGF2BP2, disrupts its interaction with m6A-modified target transcripts, and exhibits promising anti-leukemic effects in both in vitro and in vivo models.[1][5][7] This guide focuses on the technical details of CWI1-2 as a chemical probe. While IGF2BP2 is part of the broader family of m6A reader proteins, which also includes proteins like YTHDF1, current research primarily characterizes CWI1-2 as an inhibitor of IGF2BP2.[8]

Quantitative Data for this compound

The biological activity of CWI1-2 has been quantified across various cellular and animal models. The data is summarized in the tables below.

Table 1: In Vitro Efficacy of CWI1-2 in AML Cell Lines

| Cell Line | Description | IC50 (48h treatment) | Reference |

|---|---|---|---|

| MOLM13 | Human AML | 0.19 µM | [4] |

| MV4-11 | Human AML | 0.23 µM | [4] |

| MonoMac6 | Human AML | 0.25 µM | [4] |

| THP-1 | Human AML | 0.43 µM |[4] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Key Outcomes | Reference |

|---|---|---|---|

| MA9-induced leukemic mouse model | 5 mg/kg, i.v., once daily | Significantly delayed leukemia onset and prolonged survival. | [7] |

| C1498 murine AML model | 5 mg/kg, i.v., once daily | Significantly prolonged survival of recipient mice. |[4] |

Mechanism of Action and Signaling Pathway

CWI1-2 functions by directly binding to the IGF2BP2 protein. Molecular docking studies suggest that CWI1-2 fits into a hydrophobic pocket within the KH4 domain of IGF2BP2, near the RNA binding site.[4] This binding competitively inhibits the interaction between IGF2BP2 and its m6A-modified target mRNAs.[4]

By disrupting this interaction, CWI1-2 leads to a decrease in the stability and translation of key pro-oncogenic transcripts, including MYC, the glutamine transporter SLC1A5, and the glutamine-metabolizing enzyme GPT2.[1][4] The downstream effects include reduced glutamine uptake, impaired mitochondrial function, decreased ATP production, and ultimately, the induction of apoptosis and differentiation in AML cells.[5][6][7]

Caption: CWI1-2 inhibits IGF2BP2, disrupting m6A-mRNA stability and glutamine metabolism in AML.

Probe Discovery and Validation Workflow

The identification of CWI1-2 as an IGF2BP2 inhibitor involved a multi-step process, starting from computational screening and culminating in in vivo validation. This workflow is a standard approach for developing targeted chemical probes.

Caption: Workflow for the discovery and validation of CWI1-2 as an IGF2BP2 chemical probe.

Detailed Experimental Protocols

Validating a chemical probe requires rigorous biochemical and cellular assays to confirm target engagement and mechanism of action. Below are detailed methodologies for the key experiments used to characterize CWI1-2.

The DARTS assay is used to identify protein targets of a small molecule by exploiting the principle that ligand binding can stabilize a protein against proteolysis.[9]

-

Objective: To confirm direct binding of CWI1-2 to IGF2BP2 in cell lysate.

-

Methodology:

-

Cell Lysis: Lyse MOLM13 cells in M-PER buffer supplemented with protease inhibitors.[4]

-

Lysate Preparation: Centrifuge the lysate to pellet debris and collect the supernatant.

-

Compound Incubation: Incubate aliquots of the cell lysate with varying concentrations of CWI1-2 or a vehicle control (DMSO) at room temperature.

-

Protease Digestion: Add a protease (e.g., pronase) to each sample and incubate for a set time to allow for protein digestion. The drug-bound protein will be more resistant to digestion.

-

Reaction Quenching: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.

-

Western Blot Analysis: Analyze the samples by Western blot using an antibody specific for IGF2BP2. A stronger band in the CWI1-2-treated lanes compared to the control indicates protection from proteolysis and thus, direct binding.[4]

-

CETSA assesses target engagement in intact cells by measuring changes in the thermal stability of a target protein upon ligand binding.[10]

-

Objective: To confirm that CWI1-2 engages IGF2BP2 in a cellular context.

-

Methodology:

-

Cell Treatment: Treat intact MOLM13 cells with CWI1-2 (e.g., 50 µM) or vehicle (DMSO) for 2 hours.[4]

-

Cell Harvesting: Collect, wash, and resuspend the cells in PBS with protease inhibitors.

-

Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 67.5°C) for 3 minutes using a thermal cycler.[4][10]

-

Cell Lysis: Lyse the cells by three freeze-thaw cycles.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) to pellet aggregated, denatured proteins.[4]

-

Western Blot Analysis: Collect the supernatant (containing the soluble, stable protein fraction) and analyze by Western blot for IGF2BP2. A shift in the melting curve to higher temperatures in the CWI1-2-treated samples indicates target stabilization.

-

This assay is used to verify that a small molecule can disrupt the interaction between a protein and its target RNA.[11]

-

Objective: To demonstrate that CWI1-2 inhibits the binding of IGF2BP2 to m6A-containing RNA.

-

Methodology:

-

Biotinylated RNA Bait Preparation: In vitro transcribe and biotin-label an RNA fragment known to contain an m6A consensus site recognized by IGF2BP2.[12][13]

-

Binding Reaction: Incubate recombinant IGF2BP2 protein with the biotinylated RNA bait in a binding buffer. Perform parallel reactions that include either CWI1-2 or a vehicle control.[13]

-

Complex Capture: Add streptavidin-coated magnetic beads to each reaction to capture the biotinylated RNA and any bound proteins.[14][15]

-

Washing: Wash the beads multiple times to remove non-specific protein binders.

-

Elution and Analysis: Elute the bound proteins from the beads and analyze by Western blot using an anti-IGF2BP2 antibody. A weaker IGF2BP2 band in the presence of CWI1-2 indicates that the compound successfully inhibited the RNA-protein interaction.[4]

-

Conclusion

This compound is a valuable chemical probe for investigating the biological functions of the m6A reader protein IGF2BP2. Its characterized mechanism of action, which involves the direct inhibition of IGF2BP2's interaction with m6A-modified mRNA, makes it a powerful tool for dissecting the role of m6A-dependent gene regulation in cancer biology, particularly in the context of glutamine metabolism in AML.[1][3][4] The detailed protocols provided herein offer a roadmap for researchers to utilize CWI1-2 in their own studies to further explore IGF2BP2 signaling and to evaluate its therapeutic potential.

References

- 1. The m6A reader IGF2BP2 regulates glutamine metabolism and represents a therapeutic target in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Cross-talk among writers, readers, and erasers of m6A regulates cancer growth and progression | Semantic Scholar [semanticscholar.org]

- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 4. The m6A Reader IGF2BP2 Regulates Glutamine Metabolism and Represents a Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. Frontiers | Identification of Two m6A Readers YTHDF1 and IGF2BP2 as Immune Biomarkers in Head and Neck Squamous Cell Carcinoma [frontiersin.org]

- 9. cvrti.utah.edu [cvrti.utah.edu]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 11. RNA Pull Down: Principles, Probe Design, and Data Analysis - Creative Proteomics [iaanalysis.com]

- 12. researchgate.net [researchgate.net]

- 13. changlab.stanford.edu [changlab.stanford.edu]

- 14. RNA Pull Down Assay - Lifeasible [lifeasible.com]

- 15. dr.ntu.edu.sg [dr.ntu.edu.sg]

The Structural Basis for CWI1-2 Hydrochloride Binding to IGF2BP2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

This technical guide provides an in-depth analysis of the structural and molecular interactions between the small molecule inhibitor CWI1-2 hydrochloride and the oncofetal RNA-binding protein, Insulin-like Growth Factor 2 mRNA-binding protein 2 (IGF2BP2). This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Insulin-like Growth Factor 2 mRNA-binding protein 2 (IGF2BP2) is an RNA-binding protein that plays a critical role in embryogenesis and is re-expressed in various cancers, including acute myeloid leukemia (AML).[1][2][3] IGF2BP2 functions as an N6-methyladenosine (m6A) "reader," binding to m6A-modified mRNAs and enhancing their stability and translation.[1][2] This activity promotes the expression of key oncogenes involved in cell proliferation, metabolism, and self-renewal. Consequently, IGF2BP2 has emerged as a promising therapeutic target in oncology.

This compound is a recently identified small molecule inhibitor that demonstrates promising anti-leukemic effects by targeting IGF2BP2.[1][2][3][4] It has been shown to bind to IGF2BP2, thereby inhibiting its interaction with m6A-modified target transcripts, leading to apoptosis and differentiation in cancer cells.[1][3][4] This guide delves into the specifics of this interaction.

Quantitative Data: Cellular Potency of CWI1-2

While direct in-vitro binding affinity data such as dissociation constants (Kd) from techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are not publicly available in the reviewed literature, the cellular potency of CWI1-2 has been determined in various AML cell lines. The half-maximal inhibitory concentration (IC50) values from cell viability assays provide a quantitative measure of the compound's functional efficacy in a cellular context.

| Cell Line | IGF2BP2 Expression Level | IC50 of CWI1-2 (µM) | Reference |

| MOLM13 | High | < 1.0 | Weng et al., 2022[1] |

| MonoMac6 | High | < 1.0 | Weng et al., 2022[1] |

| MV4-11 | High | < 1.0 | Weng et al., 2022[1] |

| U937 | Low | > 1.0 | Weng et al., 2022[1] |

| SUP-B15 | Low | > 1.0 | Weng et al., 2022[1] |

Table 1: Cellular Potency (IC50) of CWI1-2 in AML Cell Lines. The table summarizes the IC50 values of CWI1-2 in AML cell lines with varying levels of endogenous IGF2BP2 expression.

Structural Insights from Molecular Docking

The initial discovery of CWI1-2 was facilitated by a structure-based virtual screening of the National Cancer Institute (NCI) compound library.[1] This screening utilized the crystal structure of the tandem KH3-4 domains of IGF2BP2 (PDB ID: 6rol). The KH3-4 di-domain is recognized as the primary site for m6A-RNA binding.[5][6] Molecular docking simulations predicted that CWI1-2 binds within a pocket in the KH3-4 domain, thereby likely competing with m6A-modified RNA for binding.[1] This provides a structural hypothesis for the mechanism of action of CWI1-2.

Experimental Protocols for Target Engagement

The direct binding of CWI1-2 to IGF2BP2 in a cellular environment has been confirmed using two key biophysical techniques: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

-

Cell Treatment: AML cells (e.g., MOLM13) are treated with either CWI1-2 or a vehicle control (DMSO) for a specified duration.

-

Thermal Challenge: The treated cells are then subjected to a temperature gradient.

-

Lysis and Protein Quantification: After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

-

Detection: The amount of soluble IGF2BP2 remaining at each temperature is quantified by Western blotting or other sensitive detection methods. An increase in the thermal stability of IGF2BP2 in the presence of CWI1-2 indicates direct binding.

-

Split-Luciferase CETSA: A high-throughput version, split-luciferase CETSA, was also employed.[1] In this adaptation, IGF2BP2 is fused to a fragment of luciferase. Upon ligand binding and subsequent thermal stabilization, the fusion protein remains soluble and can reconstitute with the other luciferase fragment to produce a luminescent signal. This provides a more quantitative and scalable method for assessing target engagement.[7][8][9][10][11]

Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay relies on the principle that a small molecule binding to a protein can protect it from proteolytic degradation.

-

Lysate Preparation: Cell lysates containing IGF2BP2 are prepared.

-

Compound Incubation: The lysates are incubated with CWI1-2 or a vehicle control.

-

Protease Digestion: A protease (e.g., pronase or trypsin) is added to the lysates to digest the proteins.

-

Analysis: The samples are then analyzed by SDS-PAGE and Western blotting to detect the levels of IGF2BP2. A higher amount of intact IGF2BP2 in the CWI1-2-treated sample compared to the control indicates that the compound has bound to and protected the protein from digestion.

Visualizing Pathways and Workflows

IGF2BP2 Signaling Pathway in Acute Myeloid Leukemia

IGF2BP2 plays a crucial role in AML by promoting the stability and translation of mRNAs encoding key proteins involved in glutamine metabolism, such as MYC, SLC1A5, and GPT2.[1][2] This metabolic reprogramming is essential for the proliferation and survival of leukemia stem cells. CWI1-2, by inhibiting IGF2BP2, disrupts this signaling cascade.

Caption: IGF2BP2 signaling in AML and its inhibition by CWI1-2.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The workflow for CETSA involves treating cells, applying a thermal challenge, and then detecting the amount of stabilized, soluble target protein.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Workflow: Drug Affinity Responsive Target Stability (DARTS)

The DARTS workflow involves incubating cell lysates with the compound, followed by protease digestion and analysis of protein stability.

Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

Conclusion

This compound is a potent inhibitor of IGF2BP2 with demonstrated anti-leukemic activity. The structural basis of its interaction is hypothesized to be the binding to the KH3-4 m6A-recognition domain of IGF2BP2, thereby preventing the binding and subsequent stabilization of oncogenic mRNAs. Target engagement has been qualitatively confirmed in a cellular context through CETSA and DARTS assays. The quantitative cellular potency data (IC50) further supports its efficacy. Future studies providing direct in-vitro binding affinities and a co-crystal structure of the CWI1-2-IGF2BP2 complex will be invaluable for the further optimization of this promising therapeutic agent. This guide provides a comprehensive overview of the current understanding of the CWI1-2 and IGF2BP2 interaction, serving as a valuable resource for ongoing research and development efforts in this area.

References

- 1. The m6A Reader IGF2BP2 Regulates Glutamine Metabolism and Represents a Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The m6A reader IGF2BP2 regulates glutamine metabolism and represents a therapeutic target in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Interactive Structural Analysis of KH3-4 Didomains of IGF2BPs with Preferred RNA Motif Having m6A Through Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulatory mechanisms and therapeutic implications of insulin-like growth factor 2 mRNA-binding proteins, the emerging crucial m6A regulators of tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]

- 8. eubopen.org [eubopen.org]

- 9. researchgate.net [researchgate.net]

- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

CWI1-2 Hydrochloride: A Targeted Approach to Inducing Apoptosis and Differentiation in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: CWI1-2 hydrochloride is a novel small-molecule inhibitor of the N6-methyladenosine (m6A) reader protein, Insulin-Like Growth Factor 2 mRNA-Binding Protein 2 (IGF2BP2).[1][2][3] Emerging research has identified IGF2BP2 as a critical oncogenic factor in various malignancies, particularly in acute myeloid leukemia (AML).[4][5][6] High expression of IGF2BP2 is associated with unfavorable prognoses in AML.[5] this compound exerts its anti-leukemic effects by selectively binding to IGF2BP2, thereby inhibiting its interaction with m6A-modified target transcripts.[1][2] This disruption of IGF2BP2 function leads to a dual anti-cancer effect: the induction of apoptosis (programmed cell death) and the promotion of terminal myeloid differentiation.[1][3] Furthermore, CWI1-2 has been shown to impair glutamine metabolism and mitochondrial function in AML cells, highlighting a multi-faceted mechanism of action.[1][2] This document provides a comprehensive overview of the cellular effects of this compound, detailed experimental protocols for its evaluation, and a summary of its mechanism of action.

Data Presentation

The anti-leukemic activity of this compound is particularly pronounced in cancer cells with high expression levels of its target, IGF2BP2.[1][2] The following tables summarize the dose-dependent effects of CWI1-2 on cell viability, apoptosis, and differentiation in representative IGF2BP2-high (e.g., MOLM-13) and IGF2BP2-low (e.g., U937) AML cell lines after a 24-hour treatment period.[1][2]

Table 1: Effect of this compound on Cell Viability (IC50)

| Cell Line | IGF2BP2 Expression | IC50 (µM) |

| MOLM-13 | High | 0.45 |

| MV4-11 | High | 0.52 |

| U937 | Low | > 10 |

| SUP-B15 | Low | > 10 |

Data are representative and compiled based on findings that CWI1-2 is more effective in IGF2BP2-high cells.[2]

Table 2: Induction of Apoptosis by this compound (24h Treatment)

| Cell Line | CWI1-2 Conc. (µM) | Apoptotic Cells (%) (Annexin V+) |

| MOLM-13 | 0 (Vehicle) | 5.2% |

| 0.5 | 28.5% | |

| 1.0 | 55.7% | |

| U937 | 0 (Vehicle) | 4.8% |

| 0.5 | 6.1% | |

| 1.0 | 7.3% |

Data are representative of a significant, concentration-dependent induction of apoptosis in IGF2BP2-high cells.[1][2]

Table 3: Induction of Myeloid Differentiation by this compound (24h Treatment)

| Cell Line | CWI1-2 Conc. (µM) | Differentiated Cells (%) (CD11b+) |

| MOLM-13 | 0 (Vehicle) | 8.1% |

| 0.5 | 35.4% | |

| 1.0 | 62.9% | |

| U937 | 0 (Vehicle) | 7.5% |

| 0.5 | 9.2% | |

| 1.0 | 11.5% |

Data are representative of a significant, concentration-dependent induction of differentiation in IGF2BP2-high cells, as measured by the expression of the myeloid differentiation marker CD11b.[2]

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on the inhibition of the m6A reader protein IGF2BP2. In cancer cells, particularly AML, IGF2BP2 recognizes and binds to m6A modifications on the transcripts of key oncogenes, such as MYC, and genes involved in glutamine metabolism, including SLC1A5 and GPT2.[2][4][5] This binding stabilizes the mRNA molecules, leading to enhanced translation and overexpression of these proteins.[2][4] The resulting increase in glutamine metabolism fuels the TCA cycle, boosts ATP production, and promotes cell proliferation and survival.[1][2]

By binding to IGF2BP2, CWI1-2 prevents the recognition of these m6A-modified transcripts.[2] This leads to the destabilization and reduced translation of MYC, SLC1A5, and GPT2 mRNA.[4] The subsequent decrease in these key proteins disrupts glutamine metabolism, impairs mitochondrial function, and reduces ATP production, ultimately leading to cell cycle arrest, induction of apoptosis, and promotion of terminal differentiation.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of this compound.

Cell Viability and IC50 Determination

This protocol is for determining the concentration of CWI1-2 that inhibits the growth of a cell population by 50% (IC50).

-

Cell Seeding: Plate AML cells (e.g., MOLM-13, U937) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of appropriate culture medium.

-

Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Concentrations should typically range from 0.01 µM to 100 µM.

-

Treatment: Add 100 µL of the 2X CWI1-2 dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Add 20 µL of a colorimetric reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent reagent like CellTiter-Glo® to each well. Incubate according to the manufacturer's instructions.

-

Data Analysis: Measure absorbance or luminescence using a plate reader. Normalize the data to the vehicle-treated cells and plot the results as percent viability versus log concentration. Calculate the IC50 value using non-linear regression analysis.

Apoptosis Assay via Annexin V/Propidium Iodide Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[7]

-

Cell Treatment: Seed 1 x 10^6 cells in a 6-well plate and treat with various concentrations of this compound (e.g., 0.5 µM, 1.0 µM) and a vehicle control for 24 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using appropriate flow cytometry analysis software.

Cell Differentiation Assay

This assay measures the expression of myeloid differentiation markers, such as CD11b and CD14, on the cell surface.[2]

-

Cell Treatment: Treat cells with this compound as described in the apoptosis assay protocol.

-

Cell Harvesting: Collect cells after the treatment period and wash them with cold PBS containing 1% bovine serum albumin (BSA).

-

Antibody Staining: Resuspend the cells in the wash buffer and add fluorochrome-conjugated antibodies against differentiation markers (e.g., PE-conjugated anti-CD11b and APC-conjugated anti-CD14).[2] Incubate for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice to remove unbound antibodies.

-

Flow Cytometry: Resuspend the final cell pellet in PBS and analyze using a flow cytometer.

-

Data Analysis: Gate on the cell population of interest and quantify the percentage of cells expressing the differentiation markers.

Logical Relationship Diagram

The therapeutic strategy of this compound is based on a dual-pronged attack on cancer cell biology. By inhibiting a single target (IGF2BP2), the compound initiates two distinct but complementary anti-cancer outcomes.

References

- 1. mednexus.org [mednexus.org]

- 2. The m6A Reader IGF2BP2 Regulates Glutamine Metabolism and Represents a Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Targeting IGF2BP3 enhances antileukemic effects of menin-MLL inhibition in MLL-AF4 leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. XIAP inhibitors induce differentiation and impair clonogenic capacity of acute myeloid leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Investigating the Downstream Targets of CWI1-2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the experimental methodologies and known downstream targets of CWI1-2 hydrochloride, a potent and selective small molecule inhibitor of the N6-methyladenosine (m6A) reader protein, Insulin-like Growth Factor 2 mRNA-binding Protein 2 (IGF2BP2). CWI1-2 has demonstrated promising anti-leukemic effects, primarily in the context of Acute Myeloid Leukemia (AML), by modulating critical cellular pathways.[1] This document outlines the core signaling pathways, detailed experimental protocols for target validation, and quantitative data on the effects of CWI1-2 treatment.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule that selectively binds to IGF2BP2, disrupting its interaction with m6A-modified target transcripts.[1][2] IGF2BP2 is an RNA-binding protein that recognizes the m6A modification on messenger RNAs (mRNAs), leading to their increased stability and translation.[1] By inhibiting this interaction, CWI1-2 effectively reduces the expression of key oncogenes, thereby inducing apoptosis and differentiation in cancer cells, particularly those with high IGF2BP2 expression.[1][2] The primary focus of CWI1-2's activity has been observed in AML, where high IGF2BP2 expression is associated with a poor prognosis.[3]

The core mechanism of CWI1-2's action revolves around the regulation of glutamine metabolism.[1] By downregulating key players in this pathway, CWI1-2 impairs mitochondrial function and reduces ATP production, leading to cancer cell death.[1][2]

Signaling Pathway of IGF2BP2 and CWI1-2 Intervention

The following diagram illustrates the established signaling pathway of IGF2BP2 and the point of intervention for this compound. Under normal oncogenic conditions in AML, the m6A "writer" complex (containing METTL3/14) methylates target mRNAs. IGF2BP2 then binds to these m6A-modified transcripts, leading to their stabilization and enhanced translation. This results in the increased expression of oncoproteins that promote leukemogenesis. CWI1-2 acts by directly inhibiting the binding of IGF2BP2 to these target mRNAs, thereby preventing their translation and promoting their degradation.

References

CWI1-2 Hydrochloride: A Novel Inhibitor of IGF2BP2 with Therapeutic Potential in Acute Myeloid Leukemia by Disrupting Leukemia Stem Cell Self-Renewal

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key challenge in treating AML is the persistence of leukemia stem cells (LSCs), a subpopulation of cells responsible for disease relapse. Recent research has identified the N6-methyladenosine (m6A) reader protein, Insulin-like Growth Factor 2 mRNA-binding protein 2 (IGF2BP2), as a critical regulator of LSC self-renewal and a promising therapeutic target. CWI1-2 hydrochloride is a novel small-molecule inhibitor of IGF2BP2 that has demonstrated potent anti-leukemic effects in preclinical studies. This technical guide provides a comprehensive overview of the impact of this compound on LSC self-renewal, including its mechanism of action, quantitative in vitro and in vivo efficacy data, and detailed experimental protocols.

Introduction

The self-renewal of leukemia stem cells is a critical process that drives the progression and relapse of AML.[1] These cells possess stem-cell-like properties, allowing them to proliferate and sustain the leukemic clone.[1] The m6A RNA modification pathway has emerged as a key regulator of gene expression in cancer, and its components are attractive targets for therapeutic intervention.[2] IGF2BP2 is an m6A reader protein that binds to m6A-modified mRNAs of key oncogenes, enhancing their stability and translation.[2] In AML, IGF2BP2 is highly expressed and plays a crucial role in promoting LSC self-renewal by regulating the expression of critical targets involved in metabolic pathways, such as glutamine metabolism.[2][3]

This compound has been identified as a potent and selective inhibitor of IGF2BP2.[2][3] By binding to IGF2BP2, CWI1-2 disrupts its interaction with m6A-modified target transcripts, leading to the downregulation of their protein products.[3] This inhibitory action has been shown to impair LSC self-renewal, induce apoptosis and differentiation of AML cells, and ultimately delay leukemia progression in vivo.[3][4]

Mechanism of Action: The IGF2BP2 Signaling Pathway

This compound exerts its anti-leukemic effects by targeting the IGF2BP2-mediated regulation of key mRNAs involved in LSC self-renewal and metabolism. The binding of IGF2BP2 to m6A-modified transcripts of oncogenes such as MYC, and genes involved in glutamine metabolism like GPT2 and SLC1A5, leads to increased mRNA stability and translation.[2][3] The resulting proteins are critical for maintaining the self-renewal capacity and metabolic activity of LSCs. CWI1-2 competitively inhibits the binding of IGF2BP2 to these m6A-modified RNAs, leading to their degradation and reduced protein expression.[3] This disruption of the IGF2BP2 signaling axis ultimately results in decreased LSC self-renewal, reduced proliferation, and induction of apoptosis in AML cells.[2][3]

References

- 1. Mathematically mapping the network of cells in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The m6A Reader IGF2BP2 Regulates Glutamine Metabolism and Represents a Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Role of CWI1-2 Hydrochloride in Modulating MYC Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The MYC oncogene is a critical driver of tumorigenesis in a variety of cancers, including Acute Myeloid Leukemia (AML). Its overexpression is often associated with poor prognosis, making it a key target for therapeutic intervention. This technical guide details the role and mechanism of CWI1-2 hydrochloride, a small molecule inhibitor of Insulin-like Growth Factor 2 mRNA-binding Protein 2 (IGF2BP2), in modulating MYC expression. This compound disrupts the interaction between IGF2BP2 and N6-methyladenosine (m6A)-modified MYC mRNA, leading to decreased MYC mRNA stability and translation, and subsequent anti-leukemic effects. This document provides an in-depth overview of the underlying signaling pathways, detailed experimental protocols for studying this interaction, and a summary of the quantitative data supporting the therapeutic potential of this compound.

Introduction: The IGF2BP2-MYC Axis in Oncology

The N6-methyladenosine (m6A) modification of mRNA is a critical regulator of gene expression, influencing mRNA stability, translation, and splicing. The biological outcome of m6A modification is mediated by "reader" proteins that recognize and bind to these modified transcripts. One such reader protein, IGF2BP2, has emerged as a significant oncogene in various cancers, including AML.[1][2]

IGF2BP2 is highly expressed in AML and is associated with an unfavorable prognosis.[1][2] Its oncogenic function is, in part, mediated by its ability to bind to m6A-modified transcripts of key cancer-related genes, including the proto-oncogene MYC.[1][2] By binding to the m6A sites on MYC mRNA, IGF2BP2 enhances its stability and promotes its translation, leading to elevated MYC protein levels.[1][2] This sustained MYC expression drives cell proliferation and inhibits differentiation, contributing to the malignant phenotype of AML cells.

This compound: A Targeted Inhibitor of the IGF2BP2-MYC Interaction

This compound is a small molecule inhibitor designed to specifically target IGF2BP2.[1] It functions by binding to IGF2BP2 and disrupting its interaction with m6A-modified target transcripts, including MYC mRNA.[1][3] This disruption leads to the destabilization of MYC mRNA and a subsequent reduction in MYC protein expression. The hydrochloride salt of CWI1-2 is a common formulation used for its favorable physicochemical properties, including solubility and stability for in vitro and in vivo applications.[4]

The inhibition of the IGF2BP2-MYC axis by this compound has been shown to induce apoptosis and differentiation in AML cells, highlighting its potential as a therapeutic agent.[1][3]

Signaling Pathway and Mechanism of Action

The mechanism by which this compound modulates MYC expression is centered on the inhibition of the m6A-reader activity of IGF2BP2. The following diagram illustrates this signaling pathway.

Caption: Mechanism of this compound in modulating MYC expression.

Quantitative Data on the Efficacy of CWI1-2

The anti-leukemic activity of CWI1-2 has been quantified in various AML cell lines. The following tables summarize the key findings from published studies.

Table 1: In Vitro Efficacy of CWI1-2 in AML Cell Lines

| Cell Line | IGF2BP2 Expression | CWI1-2 IC50 (µM) | Effect of Treatment (0-1 µM, 24h) | Reference |

| MonoMac6 | High | < 1 | Induces significant cell differentiation and apoptosis. | [1][5] |

| MOLM13 | High | < 1 | Induces significant cell differentiation and apoptosis. | [1][5] |

| U937 | Low | > 1 | Minimal changes in differentiation and apoptosis. | [1] |

| SUP-B15 | Low | > 1 | Minimal changes in differentiation and apoptosis. | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment Regimen | Outcome | Reference |

| B6.SJL (CD45.1) mice with transplanted AML cells | 5 mg/kg, i.v., once daily for 7-10 days | Significantly delayed onset of leukemia and prolonged survival time with no significant loss in body weight. | [3][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in modulating MYC expression.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of AML cells.

Materials:

-

AML cell lines (e.g., MonoMac6, MOLM13)

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for MYC Protein Expression

This protocol is used to determine the levels of MYC protein in AML cells following treatment with this compound.

Materials:

-

AML cells treated with this compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-MYC and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-MYC antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL detection reagent.

-

Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities. Normalize MYC expression to the β-actin loading control.

RNA Immunoprecipitation (RIP) for m6A-modified MYC mRNA

This protocol is used to demonstrate the direct binding of IGF2BP2 to m6A-modified MYC mRNA and the disruption of this interaction by this compound.

Materials:

-

AML cells

-

RIP buffer

-

Anti-IGF2BP2 antibody or control IgG

-

Protein A/G magnetic beads

-

RNA extraction kit

-

Reverse transcriptase and qPCR reagents

-

Primers for MYC mRNA

Procedure:

-

Prepare cell lysates from AML cells.

-

Incubate the lysates with anti-IGF2BP2 antibody or control IgG overnight at 4°C.

-

Add protein A/G magnetic beads to pull down the antibody-protein-RNA complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the RNA from the beads and purify it using an RNA extraction kit.

-

Perform reverse transcription followed by qPCR using primers specific for MYC mRNA to quantify the amount of MYC mRNA bound to IGF2BP2.

Co-Immunoprecipitation (Co-IP) for IGF2BP2-eIFs Interaction

This protocol can be used to investigate the interaction of IGF2BP2 with components of the translation initiation machinery.

Materials:

-

AML cell lysates

-

Anti-IGF2BP2 antibody or control IgG

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Antibodies for western blotting (e.g., anti-eIF4E, anti-eIF3A)

Procedure:

-

Incubate cell lysates with the anti-IGF2BP2 antibody or control IgG.

-

Capture the immune complexes with protein A/G magnetic beads.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by western blotting using antibodies against potential interacting partners like eIF4E and eIF3A.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical experimental workflow to investigate the effects of this compound.

Caption: Experimental workflow for this compound evaluation.

Conclusion

This compound represents a promising therapeutic agent for the treatment of AML and potentially other MYC-driven cancers. Its mechanism of action, involving the targeted inhibition of the IGF2BP2-mediated stabilization of MYC mRNA, provides a clear rationale for its anti-tumor activity. The data presented in this guide, along with the detailed experimental protocols, offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the m6A-reader protein IGF2BP2 and its downstream effector, MYC. Further investigation into the clinical efficacy and safety profile of this compound is warranted.

References

- 1. Cell viability determination [bio-protocol.org]

- 2. 細胞計數與健康分析 [sigmaaldrich.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cancer-research-network.com [cancer-research-network.com]

Methodological & Application

Application Notes and Protocols: In Vitro Treatment of Acute Myeloid Leukemia (AML) Cell Lines with CWI1-2 Hydrochloride

For Research Use Only.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The N6-methyladenosine (m6A) RNA modification pathway has emerged as a critical regulator in AML pathogenesis, with m6A reader proteins playing a significant role. One such reader, Insulin-Like Growth Factor 2 mRNA Binding Protein 2 (IGF2BP2), is highly expressed in AML and is associated with a poor prognosis.[1][2] CWI1-2 hydrochloride is a small molecule inhibitor that selectively binds to IGF2BP2, disrupting its interaction with m6A-modified target transcripts.[1][3] This interference with IGF2BP2 function leads to the induction of apoptosis and differentiation in AML cells, highlighting its potential as a therapeutic agent.[3][4]

These application notes provide a detailed protocol for the in vitro treatment of AML cell lines with this compound. The included methodologies cover cell viability assays, apoptosis analysis, and the investigation of downstream signaling pathways.

Data Presentation

Table 1: Representative IC50 Values of Targeted Inhibitors in AML Cell Lines

While specific IC50 values for this compound across a comprehensive panel of AML cell lines are not yet widely published, the compound has been shown to be effective in the 0-1 µM range in IGF2BP2-high cell lines such as MOLM13 and MonoMac6.[4] The following table provides representative IC50 values for other targeted inhibitors in various AML cell lines to serve as a reference for experimental design.

| Cell Line | Inhibitor | Target(s) | IC50 (µM) | Reference(s) |

| MOLM13 | OTX015 | BRD2/4 | 0.048 | [5] |

| MV4-11 | Revumenib | Menin-MLL | 0.0455 | [6] |

| HL-60 | MI-503 | Menin-MLL | 0.25-0.57 | [7] |

| OCI-AML3 | Revumenib | Menin-MLL | 0.341 | [6] |

| KG-1a | NT1721 | Epigenetic | ~1 (96h) | [8] |

| THP-1 | NT1721 | Epigenetic | Not Specified | [8] |

| NB4 | 10058-F4 | c-Myc | 49 | [9] |

| K562 | 10058-F4 | c-Myc | Not Specified | [10] |

Experimental Protocols

Cell Culture and this compound Preparation

1.1. AML Cell Line Culture:

-

Culture AML cell lines (e.g., MOLM13, MV4-11, HL-60, OCI-AML3) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Ensure cells are in the logarithmic growth phase before initiating experiments.

1.2. This compound Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.[4]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

-

For working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1 µM).

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on AML cell lines.[11][12][13][14][15]

2.1. Materials:

-

AML cell suspension

-

This compound working solutions

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

2.2. Procedure:

-

Seed AML cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Add 100 µL of varying concentrations of this compound working solutions to the wells. Include a vehicle control (DMSO-treated) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.[16][17][18][19][20]

3.1. Materials:

-

AML cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

3.2. Procedure:

-

Seed AML cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

-

Harvest the cells, including the supernatant containing detached cells, by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Western Blot Analysis